An In-depth Technical Guide on the Synthesis of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide
An In-depth Technical Guide on the Synthesis of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for 2-((4-methoxyphenyl)amino)-2-thioxoacetamide, a compound of interest for its potential applications in medicinal chemistry and drug development. Due to the absence of a specific documented synthesis for this exact molecule in publicly available literature, this guide outlines a scientifically plausible approach based on established reactivity patterns of related compounds. The guide includes a detailed experimental protocol, tabulated data for starting materials and the expected product, and visualizations to aid in understanding the synthetic workflow.
Introduction
N-aryl thioacetamides are a class of organic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. The presence of the thioamide functional group can impart unique pharmacological properties, including potential antimicrobial, anti-inflammatory, and anticancer effects. The target molecule, 2-((4-methoxyphenyl)amino)-2-thioxoacetamide, incorporates a 4-methoxyphenyl group, a common moiety in many biologically active compounds, which can influence the molecule's pharmacokinetic and pharmacodynamic profile. This guide details a proposed synthesis of this novel thioacetamide, providing a foundational methodology for its preparation and subsequent investigation.
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process, commencing with the preparation of the key intermediate, 4-methoxyphenyl isothiocyanate, followed by its reaction with a suitable acetamide synthon to yield the target compound.
Step 1: Synthesis of 4-Methoxyphenyl Isothiocyanate
The synthesis of 4-methoxyphenyl isothiocyanate is a well-established procedure, typically achieved by the reaction of 4-methoxyaniline with carbon disulfide in the presence of a base, followed by treatment with a coupling reagent to facilitate the elimination of hydrogen sulfide.
Step 2: Synthesis of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide
The proposed key step involves the nucleophilic addition of an acetamide equivalent to the electrophilic carbon of the isothiocyanate group of 4-methoxyphenyl isothiocyanate. A plausible approach is the reaction with the enolate of an N-protected acetamide, such as N-trimethylsilylacetamide, which can be generated in situ. The subsequent removal of the silyl protecting group would afford the desired product.
Experimental Protocols
Synthesis of 4-Methoxyphenyl Isothiocyanate
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Methoxyaniline | C₇H₉NO | 123.15 | 12.32 g | 0.10 |
| Carbon Disulfide | CS₂ | 76.14 | 9.14 g (7.26 mL) | 0.12 |
| Triethylamine | C₆H₁₅N | 101.19 | 20.24 g (27.9 mL) | 0.20 |
| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | 22.70 g | 0.11 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - |
Procedure:
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To a stirred solution of 4-methoxyaniline (0.10 mol) in dichloromethane (100 mL) at 0 °C, triethylamine (0.20 mol) is added, followed by the dropwise addition of carbon disulfide (0.12 mol).
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The reaction mixture is stirred at room temperature for 2 hours.
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The mixture is cooled to 0 °C, and a solution of dicyclohexylcarbodiimide (0.11 mol) in dichloromethane (100 mL) is added dropwise.
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The reaction is stirred at room temperature for 12 hours.
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The precipitated dicyclohexylthiourea is removed by filtration.
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The filtrate is washed sequentially with 1 M HCl (2 x 50 mL) and brine (50 mL), dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 4-methoxyphenyl isothiocyanate as a pale yellow oil.
Proposed Synthesis of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| N,O-Bis(trimethylsilyl)acetamide (BSA) | C₈H₂₁NOSi₂ | 203.43 | 22.38 g (25.1 mL) | 0.11 |
| 4-Methoxyphenyl Isothiocyanate | C₈H₇NOS | 165.21 | 16.52 g | 0.10 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 150 mL | - |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Hexane | C₆H₁₄ | 86.18 | As needed | - |
Procedure:
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To a stirred solution of N,O-bis(trimethylsilyl)acetamide (0.11 mol) in anhydrous tetrahydrofuran (100 mL) under an inert atmosphere (e.g., argon or nitrogen), a solution of 4-methoxyphenyl isothiocyanate (0.10 mol) in anhydrous tetrahydrofuran (50 mL) is added dropwise at room temperature.
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The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion of the reaction, the mixture is cooled to 0 °C, and 1 M hydrochloric acid is added dropwise with vigorous stirring until the pH of the aqueous layer is approximately 2-3 to hydrolyze the silyl ether intermediate.
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The mixture is then extracted with ethyl acetate (3 x 75 mL).
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The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
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The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford 2-((4-methoxyphenyl)amino)-2-thioxoacetamide.
Predicted Characterization Data
The following table summarizes the expected physicochemical and spectroscopic data for the target compound, 2-((4-methoxyphenyl)amino)-2-thioxoacetamide. This data is predicted based on the analysis of structurally similar compounds.[1]
| Property | Predicted Value |
| Molecular Formula | C₉H₁₀N₂O₂S |
| Molecular Weight | 210.25 g/mol |
| Appearance | Yellowish solid |
| Melting Point | Not available |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.5-9.5 (br s, 1H, NH), 7.0-7.5 (m, 4H, Ar-H), 3.85 (s, 3H, OCH₃), 2.5-3.0 (br s, 2H, NH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~205 (C=S), ~160 (C=O), ~158 (Ar-C-O), ~130 (Ar-C), ~125 (Ar-C), ~115 (Ar-C), 55.7 (OCH₃) |
| IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretching), ~1650 (C=O stretching), ~1510 (Ar C=C stretching), ~1300-1100 (C=S stretching) |
| Mass Spectrometry (ESI-MS) | m/z 211.05 [M+H]⁺, 233.03 [M+Na]⁺ |
Visualizations
Proposed Synthetic Workflow
The following diagram illustrates the proposed two-step synthesis of 2-((4-methoxyphenyl)amino)-2-thioxoacetamide.
Caption: Proposed two-step synthesis of the target compound.
Logical Relationship of Key Moieties
This diagram shows the key functional groups and their connectivity in the final product.
Caption: Key structural components of the target molecule.
Disclaimer: The synthetic protocol for 2-((4-methoxyphenyl)amino)-2-thioxoacetamide is a proposed method based on established chemical principles and has not been experimentally validated as described herein. Researchers should exercise standard laboratory safety precautions and may need to optimize the reaction conditions to achieve the desired outcome. The predicted characterization data is for reference purposes and should be confirmed by experimental analysis.
